4-isopropoxybenzaldehyde N-methylthiosemicarbazone
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Overview
Description
4-isopropoxybenzaldehyde N-methylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is synthesized by the reaction of 4-isopropoxybenzaldehyde with N-methylthiosemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation reaction between 4-isopropoxybenzaldehyde and N-methylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with specific molecular targets. Thiosemicarbazones are known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-isopropoxybenzaldehyde: A precursor in the synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone.
N-methylthiosemicarbazide: Another precursor used in the synthesis.
Thiosemicarbazones: A broad class of compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-methyl-3-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-9(2)16-11-6-4-10(5-7-11)8-14-15-12(17)13-3/h4-9H,1-3H3,(H2,13,15,17)/b14-8- |
InChI Key |
YCTRWPHBSYOBAE-ZSOIEALJSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N\NC(=S)NC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=S)NC |
Origin of Product |
United States |
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